4-[3-(4-pyridin-2-ylpiperazin-1-yl)propanoylamino]benzamide;pentahydrate;tetrahydrochloride
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Overview
Description
4-[3-(4-pyridin-2-ylpiperazin-1-yl)propanoylamino]benzamide;pentahydrate;tetrahydrochloride is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its intricate structure, which includes a piperazine ring, a pyridine moiety, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-pyridin-2-ylpiperazin-1-yl)propanoylamino]benzamide;pentahydrate;tetrahydrochloride typically involves multi-step organic reactionsThe final step involves the coupling of the benzamide group under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in anhydrous solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is crucial to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-pyridin-2-ylpiperazin-1-yl)propanoylamino]benzamide;pentahydrate;tetrahydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
Chemistry
In chemistry, 4-[3-(4-pyridin-2-ylpiperazin-1-yl)propanoylamino]benzamide;pentahydrate;tetrahydrochloride is used as a building block for the synthesis of more complex molecules. Its versatile functional groups allow for various modifications, making it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structure allows it to interact with specific biological targets, making it useful in the development of new drugs and therapeutic agents .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and neurological disorders .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, polymer science, and material engineering .
Mechanism of Action
The mechanism of action of 4-[3-(4-pyridin-2-ylpiperazin-1-yl)propanoylamino]benzamide;pentahydrate;tetrahydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.
Pyrazinamide Derivatives: Used in the treatment of tuberculosis.
1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one Derivatives: Investigated for their serotonin reuptake inhibition activity.
Uniqueness
4-[3-(4-pyridin-2-ylpiperazin-1-yl)propanoylamino]benzamide;pentahydrate;tetrahydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile and valuable compound in scientific research .
Properties
CAS No. |
104373-79-7 |
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Molecular Formula |
C38H60Cl4N10O9 |
Molecular Weight |
942.8 g/mol |
IUPAC Name |
4-[3-(4-pyridin-2-ylpiperazin-1-yl)propanoylamino]benzamide;pentahydrate;tetrahydrochloride |
InChI |
InChI=1S/2C19H23N5O2.4ClH.5H2O/c2*20-19(26)15-4-6-16(7-5-15)22-18(25)8-10-23-11-13-24(14-12-23)17-3-1-2-9-21-17;;;;;;;;;/h2*1-7,9H,8,10-14H2,(H2,20,26)(H,22,25);4*1H;5*1H2 |
InChI Key |
XZUJEIIBAHVJOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)C(=O)N)C3=CC=CC=N3.C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)C(=O)N)C3=CC=CC=N3.O.O.O.O.O.Cl.Cl.Cl.Cl |
Origin of Product |
United States |
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